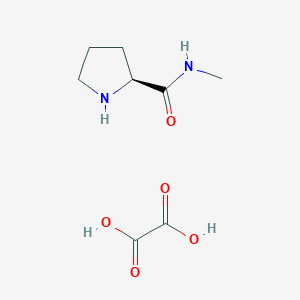

![molecular formula C7H7ClN4 B2960331 7-氯-2,5-二甲基[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 80812-36-8](/img/structure/B2960331.png)

7-氯-2,5-二甲基[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

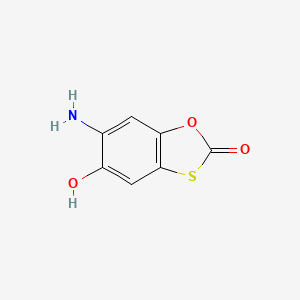

“7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidines, including “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, is related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is complex. In some compounds where dmtp (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) is present, crystal structure analyses reveal distorted tetrahedral geometries about the central atoms .Chemical Reactions Analysis

The formation of the heterocyclic system in “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .科学研究应用

合成和化学性质

设计和合成:董等人(2008 年)的一项研究重点关注含有 5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶的邻氨基苯甲酰二胺的设计和合成。这些化合物使用微波辐射合成,并通过各种分析技术表征 (Dong, Liu, Xu, & Li, 2008)。

合成和重排:唐等人(2014 年)讨论了 8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶的制备及其异构化为 [1,5-c]类似物。卤素官能团的存在允许多功能合成多样化 (Tang, Wang, Li, & Wang, 2014)。

衍生物的生物活性:De Long(2006 年)的一项研究介绍了 5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-氧代乙酰腙衍生物的合成,表明了它们的除草剂和杀菌剂活性 (Long De, 2006)。

材料科学中的应用

- 超分子结构:刘等人(2008 年)报道了 1,2,4-三唑并[1,5-a]嘧啶衍生物的合成,该衍生物自组装成具有蓝色有机发光特性的微纤维。这突出了其在材料科学中的潜在应用 (Liu, Wang, Zhu, Tu, & Yang, 2008)。

医药和制药研究

抗增殖活性:Łakomska 等人(2008 年)对具有 1,2,4-三唑并[1,5-a]嘧啶衍生物的铂 (IV) 配合物的研究表明,其对各种人细胞系表现出显着的抗增殖活性,表明在癌症研究中具有潜力 (Łakomska, Wojtczak, Sitkowski, Kozerski, & Szłyk, 2008)。

生物活性的全面综述:Pinheiro 等人(2020 年)对 1,2,4-三唑并[1,5-a]嘧啶在农业和药物化学中的应用进行了全面综述,包括它们的抗菌、抗真菌、抗病毒、抗寄生虫和抗癌特性 (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020)。

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer therapies .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also shown significant inhibitory activity against CDK2 .

Action Environment

Similar compounds have been shown to form self-organizing protective layers on metal surfaces in neutral and acidic chloride environments .

属性

IUPAC Name |

7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHXXSXNAXYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80812-36-8 |

Source

|

| Record name | 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2960249.png)

![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)

![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)